CYP3A4 Enzyme Inhibition Profile of Ethyl 1,5-Diphenyl-1H-1,2,4-triazole-3-carboxylate
Ethyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate is a low-potency CYP3A4 inhibitor, with a reported IC50 of 50,000 nM (50 µM) in a standardized human liver microsome assay [1]. This quantitative data point directly informs its potential for causing drug-drug interactions. For comparison, many structurally related triazole derivatives and other CYP3A4 inhibitors exhibit IC50 values in the low nanomolar range (e.g., ketoconazole IC50 ~0.015 µM) [2], highlighting a stark difference in interaction potential.
| Evidence Dimension | In vitro CYP3A4 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 50,000 nM |
| Comparator Or Baseline | Class-level inference: Potent CYP3A4 inhibitors (e.g., ketoconazole) often have IC50 < 100 nM. |
| Quantified Difference | Target compound is >500-fold less potent than typical potent CYP3A4 inhibitors. |
| Conditions | Pooled mixed-gender human liver microsomes; testosterone substrate; NADPH present; pre-incubation for 3 minutes; analysis by HPLC [1]. |
Why This Matters
This data provides a crucial early ADME risk flag; procurement of this specific ethyl ester, rather than an analog with an uncharacterized CYP profile, enables researchers to design experiments with predictable metabolic liabilities.
- [1] BindingDB entry for CHEMBL3398252 (ethyl 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylate). BindingDB ID: BDBM50103451. View Source
- [2] Rendic, S. Summary of information on human CYP enzymes: human P450 metabolism data. Drug Metab. Rev. 2002, 34 (1-2), 83-448. View Source
